molecular formula C18H16N6 B11475196 3-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine

3-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine

Cat. No.: B11475196
M. Wt: 316.4 g/mol
InChI Key: WPGCUAQTJBQMHB-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine is a complex organic compound that features an anthracene moiety linked to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine typically involves the condensation of anthracene-9-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in ethanol as a solvent, with the mixture being heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The hydrazine linkage can be reduced to form corresponding amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the anthracene moiety would yield anthraquinone derivatives, while reduction of the hydrazine linkage would produce amines.

Scientific Research Applications

3-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 3-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine exerts its effects involves interactions with molecular targets and pathways. The anthracene moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the triazole ring can interact with various enzymes, inhibiting their activity and contributing to antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine is unique due to its combination of an anthracene moiety with a triazole ring, providing distinct photophysical and chemical properties that are advantageous for various applications in research and industry.

Properties

Molecular Formula

C18H16N6

Molecular Weight

316.4 g/mol

IUPAC Name

3-N-[(E)-anthracen-9-ylmethylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine

InChI

InChI=1S/C18H16N6/c1-12-21-23-18(24(12)19)22-20-11-17-15-8-4-2-6-13(15)10-14-7-3-5-9-16(14)17/h2-11H,19H2,1H3,(H,22,23)/b20-11+

InChI Key

WPGCUAQTJBQMHB-RGVLZGJSSA-N

Isomeric SMILES

CC1=NN=C(N1N)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42

Canonical SMILES

CC1=NN=C(N1N)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.